What is Choline bromide-trimethyl-d9
What is Choline bromide-trimethyl-d9
An In-Depth Technical Guide to Choline bromide-trimethyl-d9: The Gold Standard Internal Standard for Choline Quantification
Introduction
Choline, an essential nutrient, is a cornerstone of numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes via phospholipids, and methyl group metabolism.[1] Given its central role in health, the accurate quantification of choline and its various metabolites in biological matrices is of paramount importance for researchers in neuroscience, nutrition, and drug development. However, the inherent complexity of biological samples presents significant analytical challenges, such as matrix effects, variable extraction recovery, and ionization suppression or enhancement in mass spectrometry.
This guide provides an in-depth technical overview of Choline bromide-trimethyl-d9, a stable isotope-labeled (SIL) derivative of choline. We will explore its physicochemical properties, the principles behind its application, and detailed protocols for its use as an internal standard. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of choline and its related compounds. The use of a SIL internal standard like Choline bromide-trimethyl-d9 is widely recognized as the "gold standard" in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, ensuring the highest level of data integrity and accuracy.[2]
Physicochemical Properties and Characterization
Choline bromide-trimethyl-d9 is a synthetic, isotopically labeled form of choline bromide where the nine hydrogen atoms of the three methyl groups attached to the nitrogen atom are replaced with deuterium. This substitution results in a mass shift of +9 atomic mass units compared to the unlabeled analog.
Chemical Structure
The structure consists of a 2-hydroxyethyl group and three trideuteriomethyl groups bonded to a central nitrogen atom, forming a quaternary ammonium cation, with a bromide anion.
-
Unlabeled Choline: HOCH₂CH₂N(CH₃)₃⁺
-
Choline-trimethyl-d9: HOCH₂CH₂N(CD₃)₃⁺
This isotopic substitution makes the molecule chemically almost identical to its natural counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, it is easily distinguishable by a mass spectrometer due to its increased mass.
Table 1: Core Physicochemical Properties of Choline bromide-trimethyl-d9
| Property | Value | Source(s) |
| Chemical Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium bromide | [3][4] |
| CAS Number | 285979-71-7 | [3][5] |
| Molecular Formula | C₅H₅BrD₉NO | [6][7] |
| Molecular Weight | 193.13 g/mol | [3][6] |
| Isotopic Purity | Typically ≥98 atom % D | |
| Form | Solid | |
| Mass Shift | M+9 |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The primary application of Choline bromide-trimethyl-d9 is as an internal standard in isotope dilution mass spectrometry. An internal standard is a compound added to samples in a known quantity before processing to correct for analytical variability.[8]
The Causality Behind Using a Deuterated Internal Standard
In quantitative LC-MS analysis, several steps can introduce variability that compromises accuracy:
-
Sample Extraction: Incomplete or inconsistent recovery of the analyte from the matrix (e.g., plasma, tissue).
-
Injection Variability: Minor differences in the volume injected into the LC system.
-
Ionization Effects: The efficiency of ionization in the mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components.[9]
A deuterated internal standard is the ideal solution because its physicochemical properties are nearly identical to the analyte.[2] It co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization effects.[9][8] By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, these variations are normalized, leading to highly precise and accurate quantification. This is a core principle for developing robust bioanalytical methods, as expected by regulatory bodies like the FDA and EMA.[9][2]
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Core Application: Bioanalytical Quantification of Choline
Choline bromide-trimethyl-d9 is the preferred internal standard for quantifying choline and its various esters (e.g., acetylcholine) in diverse biological and food matrices.[1][10][11][12] Analytical methods often employ Hydrophilic Interaction Chromatography (HILIC) for separation, followed by tandem mass spectrometry (MS/MS) for detection.[12]
Detailed Experimental Protocol: Quantification of Choline in Human Plasma
This protocol describes a self-validating system for the determination of choline in human plasma using Choline bromide-trimethyl-d9 as the internal standard.
1. Materials and Reagents
-
Choline Chloride (Analyte)
-
Choline bromide-trimethyl-d9 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve Choline Chloride in methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve Choline bromide-trimethyl-d9 in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock in a surrogate matrix (e.g., water or stripped plasma).
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Internal Standard Stock in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold Internal Standard Working Solution (in acetonitrile). The addition of a fixed volume of IS working solution ensures a consistent amount of IS is added to every sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions The separation of the highly polar choline is typically achieved with a HILIC column.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min)
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Choline: Q1: 104.2 m/z → Q3: 60.2 m/z[10]
-
Choline-d9 (IS): Q1: 113.2 m/z → Q3: 69.2 m/z
-
Caption: A typical bioanalytical workflow for choline quantification.
Method Validation and Quality Control
To ensure the trustworthiness of the analytical data, the method must be rigorously validated according to guidelines from regulatory bodies.[2] The use of a deuterated internal standard is a key component of a robust and reliable method.[9]
Table 2: Key Bioanalytical Method Validation Parameters & Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity | Establish the relationship between concentration and response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean concentration should be within ±15% of nominal (±20% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[2] |
| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100% as the IS corrects for variability. |
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of Choline bromide-trimethyl-d9.
-
Safety: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood to prevent dust dispersion.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[13] For long-term stability, refrigeration (+2°C to +8°C) under desiccation and protection from light is often recommended by suppliers.[14][15]
-
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Wash hands thoroughly after handling.[13]
Conclusion
Choline bromide-trimethyl-d9 stands as an indispensable tool for researchers requiring high-fidelity quantification of choline and its metabolites. Its near-identical chemical behavior to the endogenous analyte allows it to effectively compensate for the myriad of variables inherent in complex bioanalytical workflows. By leveraging the principles of isotope dilution mass spectrometry, this internal standard enables the development of robust, precise, and accurate methods that meet stringent scientific and regulatory standards. The protocols and principles outlined in this guide demonstrate the causality behind its designation as a "gold standard" and provide a framework for its successful implementation in the laboratory.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Wang, W., Yamaguchi, S., Koyama, M., Tian, S., Ino, A., Miyatake, K., & Nakamura, K. (2020). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 9(8), 1029. Retrieved from [Link]
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Sourced from a similar context in the search results.
-
Koc, H., & Mar, M. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical chemistry, 74(18), 4734-4740. Retrieved from [Link]
-
MDPI. (2020). Peer review of "LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits". Foods. Retrieved from [Link]
-
Ito, Y., Otani, M., & Nishito, Y. (2018). Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry. Foods, 7(10), 164. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Lisek, C. A., & Zeisel, S. H. (1989). Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry. Analytical biochemistry, 180(1), 85-90. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71308987, Choline bromide-trimethyl-d9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Choline bromide-(trimethyl-d9) D 98atom 285979-71-7.
-
NextSDS. (n.d.). Choline chloride-( trimethyl -d9) Safety Data Sheet. Retrieved from [Link]
Sources
- 1. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Choline bromide-trimethyl-d9 | C5H14BrNO | CID 71308987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]
- 5. Buy Online CAS Number 285979-71-7 - TRC - Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]
- 6. echemi.com [echemi.com]
- 7. Choline-d9 Bromide (N,N,N-trimethyl-d9),285979-71-7-Amadis Chemical [amadischem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Review Reports - LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits | MDPI [mdpi.com]
- 12. Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. isotope.com [isotope.com]
- 15. isotope.com [isotope.com]
